molecular formula C14H16N2O2 B2767752 N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide CAS No. 1110955-48-0

N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide

Cat. No. B2767752
CAS RN: 1110955-48-0
M. Wt: 244.294
InChI Key: JMTOETMKCZREDD-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various areas. This compound is also known as CCPA and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide involves the activation of the A1 adenosine receptor. This activation leads to a decrease in the activity of the sympathetic nervous system and an increase in the activity of the parasympathetic nervous system. This, in turn, leads to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and cardiac output. It has also been shown to increase coronary blood flow and decrease myocardial oxygen demand.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide in lab experiments is its specificity for the A1 adenosine receptor. This specificity allows for the selective activation of the receptor, which can lead to more accurate results. However, one of the limitations of using CCPA is its potential toxicity. CCPA has been shown to have toxic effects on certain cell types, and this can limit its use in some experiments.

Future Directions

There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide. One of the major areas of research is the development of new drugs that target the A1 adenosine receptor. CCPA has been used as a template for the development of new drugs, and several promising compounds have been identified. Another area of research is the study of the potential use of CCPA in the treatment of cardiovascular diseases. CCPA has been shown to have significant effects on the cardiovascular system, and it may have potential as a therapeutic agent in the future.

Synthesis Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with N-cyano-N-cyclopropyl ethylamine in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is obtained after purification.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide has been extensively studied for its potential application in various areas of scientific research. One of the major areas of research is the study of the cardiovascular system. CCPA has been shown to have a significant effect on the cardiovascular system, and it has been studied for its potential application in the treatment of cardiovascular diseases.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(10-15,11-7-8-11)16-13(17)9-18-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTOETMKCZREDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-phenoxyacetamide

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